molecular formula C12H10BrNO3 B1436647 Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate CAS No. 391248-23-0

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

Cat. No. B1436647
M. Wt: 296.12 g/mol
InChI Key: DPKLLURBSVFMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a bromophenyl group attached to the 2-position of the oxazole ring and an ethyl carboxylate group attached to the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The bromophenyl and ethyl carboxylate groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the bromophenyl and ethyl carboxylate groups attached at the 2- and 4-positions, respectively .


Chemical Reactions Analysis

As an organic compound, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate would be expected to undergo various types of organic reactions, including substitution reactions, addition reactions, and possibly some types of rearrangement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive. The oxazole ring could potentially participate in hydrogen bonding, influencing the compound’s solubility properties .

Scientific Research Applications

Efficient Synthesis under Solvent-Free Conditions

Ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates, related to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, are synthesized efficiently under solvent-free conditions. This synthesis involves the reaction of ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole (Yavari et al., 2008).

Palladium-Catalyzed Alkenylation, Benzylation, and Alkylation

Ethyl oxazole-4-carboxylate undergoes direct and regioselective alkenylation, benzylation, and alkylation with various halides in the presence of palladium acetate and caesium carbonate. This demonstrates the compound's versatility in organic synthesis (Verrier et al., 2009).

Cyclisation onto Azoles for Heterocycle Synthesis

2-(2-Bromophenyl)ethyl groups, similar to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, serve as building blocks in radical cyclization reactions onto azoles to create tri- and tetra-cyclic heterocycles. This process involves the synthesis of intermediate aryl radicals that undergo intramolecular homolytic aromatic substitution onto the azole rings (Allin et al., 2005).

Direct (Hetero)Arylation for (Hetero)Aryloxazoles Synthesis

Ethyl oxazole-4-carboxylate is used in a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation. This method enables the neat synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate can be N-acylated to form 2-aminoalkyloxazole-4-carboxylate esters. This process is significant for creating chiral compounds without significant racemization, showcasing the compound's application in stereoselective synthesis (Cox et al., 2003).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. The specific hazards associated with this compound would depend on its reactivity and other chemical properties .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and the results of preliminary studies. It could potentially be explored for use in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKLLURBSVFMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654075
Record name Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

CAS RN

391248-23-0
Record name Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-23-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.